2-(3-Hydroxyphenyl)isoindolin-1-one
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Overview
Description
2-(3-Hydroxyphenyl)isoindolin-1-one is a heterocyclic compound that features an isoindolinone core with a hydroxyphenyl substituent. This compound is of significant interest due to its presence in various natural products and pharmaceutical molecules, which exhibit a broad spectrum of biological activities .
Synthetic Routes and Reaction Conditions:
Ultrasonic-Assisted Synthesis: One of the efficient methods to synthesize this compound involves the use of ultrasonic irradiation. This method is known for its high efficiency and yields, as well as its ability to be performed on a multigram scale.
Photodecarboxylative Addition: Another method involves the photodecarboxylative addition of carboxylates to phthalimide derivatives in aqueous media.
Industrial Production Methods:
Tandem Oxidative C–H Activation and Annulation: This method uses palladium or rhodium catalysts to facilitate the formation of the isoindolinone core from secondary benzamides and aldehydes.
Treatment of 2-Alkynylbenzoic Acids with Primary Amines: This approach results in the formation of hydroxyisoindolinones under specific reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by catalysts such as palladium or rhodium.
Reduction: Reduction of phthalimides is another common reaction pathway.
Substitution: The compound can participate in substitution reactions, particularly involving organometallic reagents.
Common Reagents and Conditions:
Organometallic Reagents: RMgX, RLi, and R2Zn are commonly used in the synthesis and modification of this compound.
Catalysts: Palladium and rhodium catalysts are frequently employed in oxidative and annulation reactions.
Major Products Formed:
Scientific Research Applications
2-(3-Hydroxyphenyl)isoindolin-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Hydroxyisoindolin-1-one: This compound shares a similar core structure but lacks the hydroxyphenyl substituent.
N-Isoindoline-1,3-dione: Another related compound with a different substitution pattern, which influences its reactivity and applications.
Uniqueness:
Properties
Molecular Formula |
C14H11NO2 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H11NO2/c16-12-6-3-5-11(8-12)15-9-10-4-1-2-7-13(10)14(15)17/h1-8,16H,9H2 |
InChI Key |
GOQRSHGRAXJTKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)O |
Origin of Product |
United States |
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